2(5H)Furanone, 3-cyclohexyl-4-hydroxy-
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Overview
Description
2(5H)Furanone, 3-cyclohexyl-4-hydroxy- is an organic compound belonging to the furanone family. Furanones are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry. This compound, in particular, is characterized by a furanone ring substituted with a cyclohexyl group and a hydroxyl group, making it a unique and interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)Furanone, 3-cyclohexyl-4-hydroxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclohexanone with a suitable furanone precursor in the presence of a catalyst. The reaction conditions often include the use of solvents such as methanol or ethanol and a sensitizer like methylene blue or Rose Bengal to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2(5H)Furanone, 3-cyclohexyl-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the furanone ring into more saturated derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and singlet oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted furanones, lactones, and other cyclic compounds. The specific products depend on the reaction conditions and the reagents used.
Scientific Research Applications
2(5H)Furanone, 3-cyclohexyl-4-hydroxy- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2(5H)Furanone, 3-cyclohexyl-4-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the furanone ring play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and participate in various chemical interactions, leading to its effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2(5H)-furanone: Another furanone derivative with similar chemical properties.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its flavor and fragrance properties.
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone: Used in the food industry for its aroma.
Uniqueness
2(5H)Furanone, 3-cyclohexyl-4-hydroxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group and the hydroxyl group makes it a versatile compound for various applications.
Properties
CAS No. |
78128-81-1 |
---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-cyclohexyl-3-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C10H14O3/c11-8-6-13-10(12)9(8)7-4-2-1-3-5-7/h7,11H,1-6H2 |
InChI Key |
UOHNVACTBABRQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(COC2=O)O |
Origin of Product |
United States |
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